molecular formula C12H11IN4O3 B213595 4-IODO-1-METHYL-N~3~-(4-METHYL-3-NITROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE

4-IODO-1-METHYL-N~3~-(4-METHYL-3-NITROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE

Katalognummer: B213595
Molekulargewicht: 386.15 g/mol
InChI-Schlüssel: MZOXSZKMMWUTCY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-IODO-1-METHYL-N~3~-(4-METHYL-3-NITROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a nitro group, a methyl group, an iodine atom, and a carboxamide group attached to a pyrazole ring

Eigenschaften

Molekularformel

C12H11IN4O3

Molekulargewicht

386.15 g/mol

IUPAC-Name

4-iodo-1-methyl-N-(4-methyl-3-nitrophenyl)pyrazole-3-carboxamide

InChI

InChI=1S/C12H11IN4O3/c1-7-3-4-8(5-10(7)17(19)20)14-12(18)11-9(13)6-16(2)15-11/h3-6H,1-2H3,(H,14,18)

InChI-Schlüssel

MZOXSZKMMWUTCY-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)C2=NN(C=C2I)C)[N+](=O)[O-]

Kanonische SMILES

CC1=C(C=C(C=C1)NC(=O)C2=NN(C=C2I)C)[N+](=O)[O-]

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-IODO-1-METHYL-N~3~-(4-METHYL-3-NITROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Amidation: The formation of the carboxamide group is achieved by reacting the intermediate compound with an amine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

4-IODO-1-METHYL-N~3~-(4-METHYL-3-NITROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Amidation: The carboxamide group can participate in further amidation reactions to form more complex derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium iodide (NaI), acetone.

    Amidation: Amine, coupling agents such as EDCI or DCC.

Major Products Formed

    Reduction: Formation of N-{3-amino-4-methylphenyl}-4-iodo-1-methyl-1H-pyrazole-3-carboxamide.

    Substitution: Formation of N-{3-nitro-4-methylphenyl}-4-substituted-1-methyl-1H-pyrazole-3-carboxamide.

    Amidation: Formation of more complex amide derivatives.

Wissenschaftliche Forschungsanwendungen

4-IODO-1-METHYL-N~3~-(4-METHYL-3-NITROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Wirkmechanismus

The mechanism of action of 4-IODO-1-METHYL-N~3~-(4-METHYL-3-NITROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The iodine atom and carboxamide group may also contribute to the compound’s binding affinity and specificity towards its targets.

Vergleich Mit ähnlichen Verbindungen

4-IODO-1-METHYL-N~3~-(4-METHYL-3-NITROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE can be compared with other similar compounds, such as:

    N-{3-nitro-4-methylphenyl}-4-chloro-1-methyl-1H-pyrazole-3-carboxamide: Similar structure but with a chlorine atom instead of iodine.

    N-{3-nitro-4-methylphenyl}-4-bromo-1-methyl-1H-pyrazole-3-carboxamide: Similar structure but with a bromine atom instead of iodine.

    N-{3-nitro-4-methylphenyl}-4-fluoro-1-methyl-1H-pyrazole-3-carboxamide: Similar structure but with a fluorine atom instead of iodine.

The uniqueness of this compound lies in the presence of the iodine atom, which can impart distinct chemical and biological properties compared to its halogen-substituted analogs.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.